molecular formula C20H21FN2O4S2 B2839932 (E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide CAS No. 1322236-39-4

(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide

Cat. No.: B2839932
CAS No.: 1322236-39-4
M. Wt: 436.52
InChI Key: UGWKEHGULSTLTK-LSDHQDQOSA-N
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Description

(E)-N-(3-(2-Ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide is a synthetic benzothiazole derivative intended for non-human research applications. This compound is part of a class of molecules known for their significant relevance in medicinal chemistry and drug discovery efforts . The benzothiazole core is a privileged structure in pharmacology, found in compounds with a wide range of reported biological activities, including potential neuroprotective, antiviral, and anticancer properties . The specific structure of this compound, featuring a fluorine atom and a phenylsulfonyl group, suggests it may be of interest for developing novel enzyme inhibitors or receptor modulators . Fluorination is a common strategy in drug design to modulate a molecule's bioavailability, metabolic stability, and binding affinity . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a candidate for high-throughput screening assays to investigate new therapeutic pathways. It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[3-(2-ethoxyethyl)-4-fluoro-1,3-benzothiazol-2-ylidene]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4S2/c1-2-27-13-12-23-19-16(21)9-6-10-17(19)28-20(23)22-18(24)11-14-29(25,26)15-7-4-3-5-8-15/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWKEHGULSTLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=CC=C2SC1=NC(=O)CCS(=O)(=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. Its unique structural features suggest potential biological activities, making it a candidate for further pharmacological exploration. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse sources.

  • IUPAC Name : this compound
  • Molecular Formula : C20_{20}H21_{21}FN2_{2}O4_{4}S2_{2}
  • Molecular Weight : 436.5 g/mol
  • CAS Number : 1322236-39-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Benzo[d]thiazole Core : This involves cyclization reactions using appropriate precursors.
  • Introduction of Functional Groups : Subsequent reactions introduce the ethoxyethyl and phenylsulfonyl groups, which are crucial for biological activity.
  • Purification and Characterization : Final products are purified using chromatography and characterized by NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

CompoundMIC (µg/mL)Activity
Benzothiazole Derivative A250Moderate
Benzothiazole Derivative B50High
This compoundTBDTBD

Anticancer Activity

Studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation. For example, compounds have been tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), showing moderate to high inhibitory effects . The specific mechanism often involves the modulation of key signaling pathways involved in cell growth and survival.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Interaction with enzymes critical for cellular processes.
  • Receptor Modulation : Binding to specific receptors that mediate cellular responses.
  • DNA Interaction : Some derivatives have shown the ability to intercalate with DNA, leading to antiproliferative effects.

Case Studies

  • Study on Antimicrobial Efficacy : A series of benzothiazole derivatives were evaluated for their antimicrobial properties against resistant strains, revealing that certain modifications significantly enhanced potency .
  • Anticancer Screening : In vitro assays demonstrated that derivatives similar to this compound effectively inhibited the growth of several cancer cell lines at low micromolar concentrations .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several analogs, but key differences define its unique properties:

Compound Core Structure Substituents Key Functional Groups Synthesis Method
Target compound Benzothiazole 4-Fluoro, 3-(2-ethoxyethyl), phenylsulfonyl-propanamide Fluorinated aryl, sulfonamide, ethoxyethyl Likely involves coupling of benzothiazole intermediates
(Z)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide () Benzothiazole 4-Ethoxy, 3-propynyl, 3-fluorobenzamide Fluorobenzamide, ethoxy, propargyl Propynyl substitution via alkylation
(E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-(phenyldiazenyl)thiazol-5-yl)pyridin-2-yl)propanamide () Thiazole-pyridine hybrid 4-Fluorophenyl, phenyldiazenyl, dimethoxyphenyl-propanamide Diazenyl, methoxy, fluorophenyl T3P®-mediated amide coupling
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide () Quinazolinone-thiazolidinone Thioacetamide, quinazolinone, thioxothiazolidinone Thioether, carbonyl, heterocyclic Hydrazide-thioglycolic acid condensation

Key Observations :

  • Benzothiazole vs. Thiazole/Quinazolinone Cores: The benzothiazole core in the target compound and ’s analog provides planar aromaticity conducive to π-π stacking, whereas thiazole-pyridine hybrids () or quinazolinones () introduce varied electronic environments .
  • Fluorine Substitution: The 4-fluoro group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., ) .
  • Sulfonamide vs.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide, and what challenges arise during its multi-step synthesis?

  • Methodological Answer : The synthesis typically involves forming the benzo[d]thiazole core via condensation of 4-fluoro-2-aminothiophenol with a β-ketoester under acidic conditions, followed by introduction of the 2-ethoxyethyl group via alkylation. The final step employs a nucleophilic acyl substitution to attach the phenylsulfonylpropanamide moiety. Key challenges include controlling regioselectivity during thiazole ring formation and avoiding racemization during imine bond formation. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) and catalysts (e.g., Pd/C for hydrogenation) are critical for yield optimization .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6_6 solvent) confirm regiochemistry of the thiazole ring and E/Z configuration of the imine bond. For example, coupling constants (J = 12–16 Hz) in 1H^1H NMR distinguish E-isomers .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]+^+) and fragmentation patterns to validate the sulfonyl and ethoxyethyl groups .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and monitor degradation products under stress conditions .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test activity against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC50_{50} values are calculated via dose-response curves .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. EC50_{50} values <10 μM suggest promising anticancer activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Methodological Answer : Discrepancies (e.g., variable IC50_{50} values in kinase assays) may arise from differences in assay conditions (e.g., ATP concentration, pH). To address this:

  • Standardized Protocols : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and ATP concentrations (1 mM).
  • Orthogonal Assays : Validate hits with SPR (surface plasmon resonance) to measure binding kinetics (kon_{on}/koff_{off}) .
  • Computational Docking : Compare binding poses in homology models (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with sulfonyl groups) .

Q. What strategies optimize the compound’s metabolic stability and bioavailability in preclinical studies?

  • Methodological Answer :

  • Prodrug Design : Mask the sulfonyl group with ester prodrugs to enhance intestinal absorption. Hydrolysis in plasma releases the active compound .
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure t1/2_{1/2}. CYP450 inhibitors (e.g., ketoconazole) identify major metabolic pathways .
  • LogP Adjustment : Introduce polar substituents (e.g., hydroxyl groups) to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .

Q. How do substituents on the phenylsulfonyl group influence structure-activity relationships (SAR)?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Para-nitro or trifluoromethyl groups enhance electrophilicity, improving target binding (e.g., ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for unsubstituted analogs) .
  • Steric Effects : Ortho-substituents reduce potency due to steric clashes in the binding pocket (e.g., IC50_{50} increases from 0.8 μM to 5.2 μM with 2-methyl substitution) .
  • Table :
Substituent (R)IC50_{50} (μM)LogP
-H1.23.4
-NO2_20.73.8
-CF3_30.94.1
-OCH3_32.52.9

Q. What advanced computational methods predict off-target interactions and toxicity?

  • Methodological Answer :

  • PharmaGKB Database : Screen for homology with known toxicophores (e.g., hERG channel inhibitors) using SMARTS patterns .
  • Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB ID: 2BXF) to predict plasma protein binding (>90% suggests poor free fraction) .
  • TOPKAT/LAZAR : QSAR models estimate mutagenicity (Ames test) and hepatotoxicity risks .

Methodological Notes

  • Contradictory Data : and report conflicting cytotoxicity in analogous thiazoles. Resolve via dose-range testing (0.1–100 μM) and RNA-seq to identify transcriptomic biomarkers .
  • Synthetic Pitfalls : highlights epimerization during imine formation; use chiral HPLC (Daicel AD-H column) to monitor enantiopurity .

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